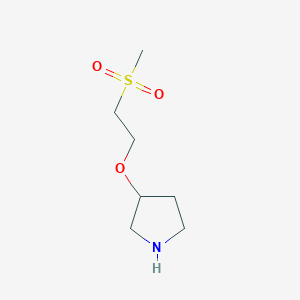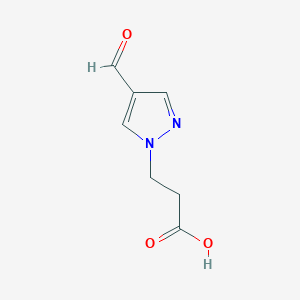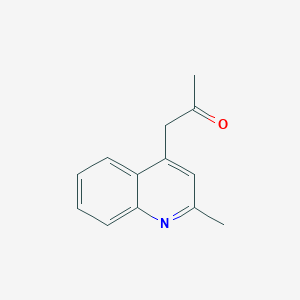
1-(2-Methylquinolin-4-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylquinolin-4-yl)propan-2-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, with the molecular formula C13H13NO, features a quinoline ring substituted with a methyl group at the 2-position and a propan-2-one moiety at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylquinolin-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the Friedländer synthesis, which combines an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For this compound, 2-methylquinoline can be reacted with acetone under acidic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions: 1-(2-Methylquinolin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-Methylquinolin-4-yl)propan-2-ol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 1-(2-Methylquinolin-4-yl)propan-2-ol.
Substitution: Various halogenated quinoline derivatives.
科学研究应用
1-(2-Methylquinolin-4-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable quinoline structure.
作用机制
The mechanism by which 1-(2-Methylquinolin-4-yl)propan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved can vary, but often include modulation of cellular processes like apoptosis, cell proliferation, and signal transduction.
相似化合物的比较
2-Methylquinoline: Lacks the propan-2-one moiety but shares the quinoline core structure.
4-Hydroxyquinoline: Features a hydroxyl group at the 4-position instead of the propan-2-one moiety.
Quinoline-2-carboxylic acid: An oxidized derivative of quinoline with a carboxylic acid group.
Uniqueness: 1-(2-Methylquinolin-4-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
1-(2-methylquinolin-4-yl)propan-2-one |
InChI |
InChI=1S/C13H13NO/c1-9-7-11(8-10(2)15)12-5-3-4-6-13(12)14-9/h3-7H,8H2,1-2H3 |
InChI 键 |
JGHHFETUNMAILF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




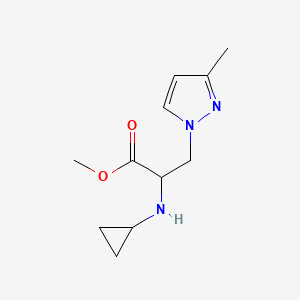

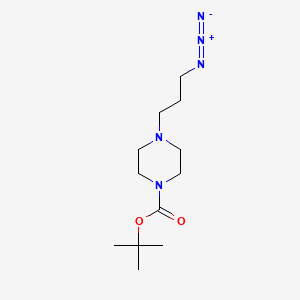
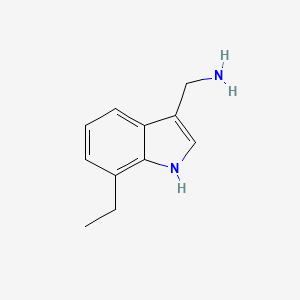

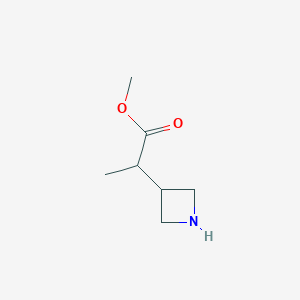
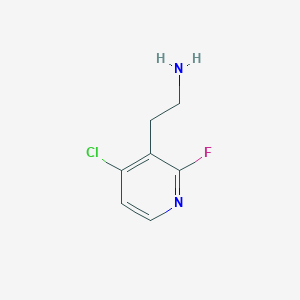

![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
